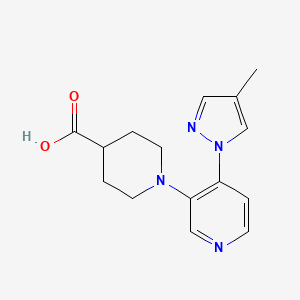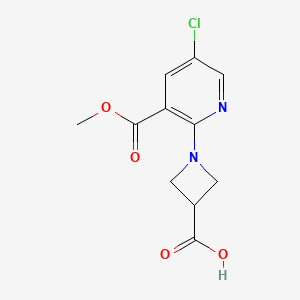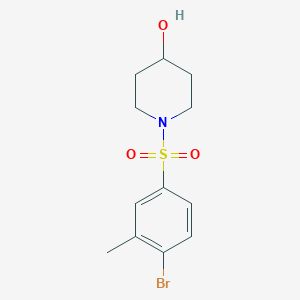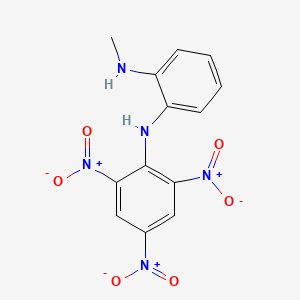![molecular formula C7H4ClN3O B13932032 5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with formamide in the presence of a catalyst to form the desired pyrazolo[1,5-a]pyrimidine ring system. The aldehyde group can then be introduced via oxidation reactions using reagents such as Dess–Martin periodinane or activated manganese (IV) oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: 5-Chloropyrazolo[1,5-a]pyrimidine-2-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby affecting cell cycle regulation. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloropyridine-2-carboxaldehyde
- 5-Chloro-2-pyridinecarboxaldehyde
- 5-Chloropicolinaldehyde
Comparison: Compared to these similar compounds, 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde has a more complex fused ring system, which may confer unique chemical and biological properties. The presence of both pyrazole and pyrimidine rings in its structure allows for diverse reactivity and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C7H4ClN3O |
|---|---|
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
5-chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-4H |
InChI-Schlüssel |
XYYRXIXWLKZLFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC(=N2)C=O)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)

![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)

![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)



